[4,6-dichloro-2-(difluoromethyl)pyridin-3-yl]methanol
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Overview
Description
[4,6-dichloro-2-(difluoromethyl)pyridin-3-yl]methanol: is a chemical compound with the molecular formula C7H5Cl2F2NO and a molecular weight of 228.02 g/mol . This compound is characterized by the presence of a pyridine ring substituted with chloro, difluoromethyl, and hydroxymethyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4,6-dichloro-2-(difluoromethyl)pyridin-3-yl]methanol typically involves the reaction of appropriate pyridine derivatives with chlorinating and fluorinating agents. One common method includes the chlorination of a pyridine precursor followed by difluoromethylation and subsequent hydroxymethylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4,6-dichloro-2-(difluoromethyl)pyridin-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: This compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the chloro groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution can produce various substituted pyridine derivatives .
Scientific Research Applications
Chemistry: In chemistry, [4,6-dichloro-2-(difluoromethyl)pyridin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for creating compounds with specific electronic and steric properties .
Biology and Medicine: Its difluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of [4,6-dichloro-2-(difluoromethyl)pyridin-3-yl]methanol involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to its targets. This interaction can modulate various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
- [4,6-dichloro-2-(trifluoromethyl)pyridin-3-yl]methanol
- [4,6-dichloro-2-(methyl)pyridin-3-yl]methanol
- [4,6-dichloro-2-(fluoromethyl)pyridin-3-yl]methanol
Uniqueness: Compared to its analogs, [4,6-dichloro-2-(difluoromethyl)pyridin-3-yl]methanol exhibits unique properties due to the presence of the difluoromethyl group. This group enhances the compound’s metabolic stability and bioavailability, making it more effective in various applications .
Properties
CAS No. |
1806802-85-6 |
---|---|
Molecular Formula |
C7H5Cl2F2NO |
Molecular Weight |
228 |
Purity |
95 |
Origin of Product |
United States |
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